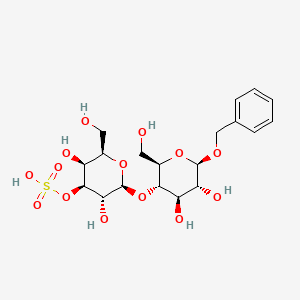
Benzyl3'-sulfo-b-D-lactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3’-sulfo-b-D-lactoside typically involves the protection of hydroxyl groups, selective sulfonation, and glycosylation reactions The process begins with the protection of the hydroxyl groups on the lactoside moiety to prevent unwanted side reactionsThe final step involves the glycosylation of the protected lactoside with benzyl alcohol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Benzyl3’-sulfo-b-D-lactoside involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the production of high-purity Benzyl3’-sulfo-b-D-lactoside .
Chemical Reactions Analysis
Types of Reactions
Benzyl3’-sulfo-b-D-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The sulfo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl3’-sulfo-b-D-lactoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl3’-sulfo-b-D-lactoside involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfo group enhances the compound’s solubility and binding affinity, allowing it to effectively interact with its targets. The beta-D-lactoside moiety facilitates recognition by carbohydrate-binding proteins, leading to various biological effects. The benzyl group provides stability and enhances the compound’s overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3’-sulfo-alpha-D-lactoside
- Methyl 3’-sulfo-beta-D-lactoside
- Ethyl 3’-sulfo-beta-D-lactoside
Uniqueness
Benzyl3’-sulfo-b-D-lactoside stands out due to its unique combination of a benzyl group, a sulfo group, and a beta-D-lactoside moiety. This combination imparts distinct physicochemical properties, such as enhanced solubility, stability, and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
753443-09-3 |
|---|---|
Molecular Formula |
C19H28O14S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O14S/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9/h1-5,10-25H,6-8H2,(H,26,27,28)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+/m1/s1 |
InChI Key |
FZRNAGXWPBGNPZ-OVEGTFSFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
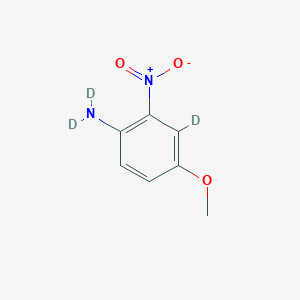
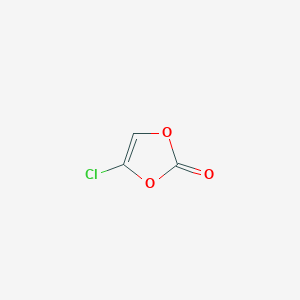
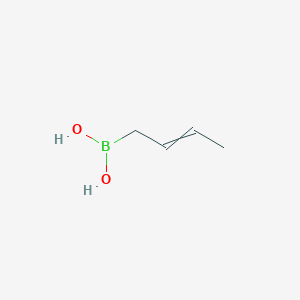



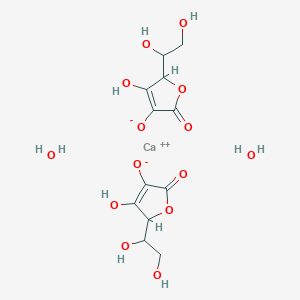
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)

![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

